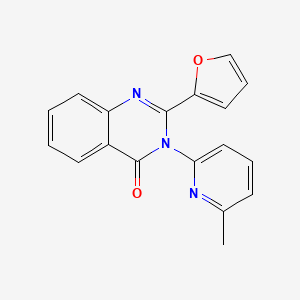
2-(2-Furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Antimicrobial Activity
- 2-(2-Furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. (Abu‐Hashem, 2018)
Biological Activities and Anticonvulsant Effects
- Quinazolinone derivatives have been synthesized and studied for a range of biological activities, including anticonvulsant, analgesic, antitumor, and antimicrobial effects. This highlights the compound's versatility in various therapeutic areas. (Aly et al., 2018)
Antitumor and Antifungal Applications
- Novel 4(3H)-quinazolinone derivatives with biologically active moieties have been developed, showing potential antitumor and antifungal activities. This demonstrates the compound's relevance in cancer research and antifungal therapy. (El-bayouki et al., 2011)
Anti-Influenza A Virus Properties
- Certain 2-pyridinyl-4(3H)-quinazolinone derivatives exhibit potent anti-influenza A virus activities. These findings suggest a potential role in developing antiviral drugs, particularly against influenza. (Liu et al., 2015)
Anti-malarial Potential
- Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-malarial activity. This indicates the compound's potential use in developing new anti-malarial drugs. (Bule et al., 2015)
Application in Cancer Research
- Research has shown that certain quinazolinone derivatives possess cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. (Joseph et al., 2010)
Anti-Tubercular Activity
- Novel 2-furanyl-3-substituted quinazolin-4-one derivatives exhibit promising anti-tubercular activity. This discovery could be significant in developing treatments for tuberculosis. (Kumarachari et al., 2023)
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2/c1-12-6-4-10-16(19-12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3 |
InChI Key |
PMPNGDLGOHXQIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


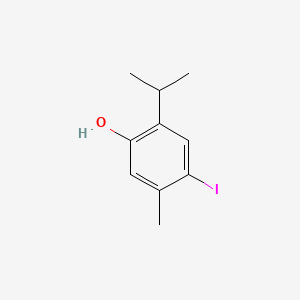

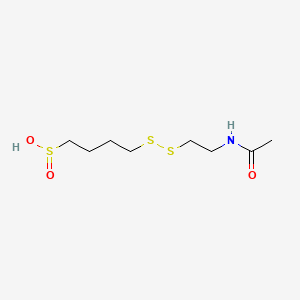

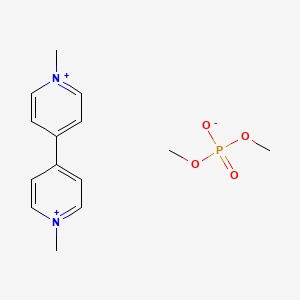
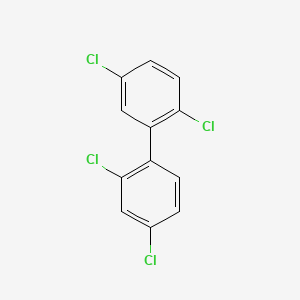

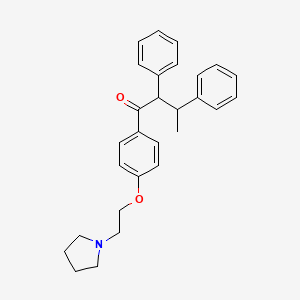
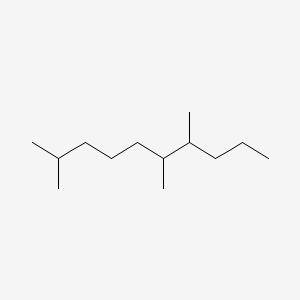
![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)




